N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both isoindoline and benzodioxine moieties, making it an interesting subject for chemical studies.
Mechanism of Action
Target of Action
The compound, also known as “Oprea1_104002” or “AB00673286-01” or “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide” or “N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide”, is a derivative of N-isoindoline-1,3-dione N-isoindoline-1,3-dione derivatives have been noted for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The reactivity of n-isoindoline-1,3-diones and their potential applications in different fields are explored . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are emphasized, with the aim of unlocking their potential as therapeutic agents .
Biochemical Pathways
N-isoindoline-1,3-dione derivatives have been noted for their diverse chemical reactivity and promising applications .
Pharmacokinetics
N-isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –co–n– ®–co–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .
Result of Action
N-isoindoline-1,3-dione derivatives were synthesized, characterized, and investigated against blood cancer using k562 and raji cell lines . Cytotoxicity assay was performed to determine the influence of phthalimide derivatives on the survival of the cancer cells .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline derivative, followed by the introduction of the benzodioxine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: Its unique structure could be explored for developing new pharmaceuticals.
Industry: It might be used in the production of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)methanesulfonamide
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
Uniqueness
What sets this compound apart is its combination of isoindoline and benzodioxine moieties, which may confer unique chemical and biological properties
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isoindole core : A bicyclic structure known for its pharmacological properties.
- Dioxo group : Contributes to the reactivity and potential interactions with biological targets.
- Benzodioxine moiety : Associated with various therapeutic effects.
The molecular formula is C13H10N2O4, with a molecular weight of approximately 256.22 g/mol.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
-
Anticancer Activity :
- Inhibits cancer cell proliferation in various models.
- Demonstrates cytotoxic effects against several cancer cell lines.
-
Anti-inflammatory Effects :
- Exhibits the ability to reduce inflammation markers in vitro and in vivo.
- Potentially modulates pathways involved in inflammatory responses.
- Enzyme Inhibition :
The compound's mechanism of action involves:
- Binding to Biological Targets : It may interact with enzymes or receptors, modulating their activity.
- Influencing Biochemical Pathways : By inhibiting enzymes involved in inflammation or cancer progression, it exerts therapeutic effects.
Case Studies
A study on related isoindole derivatives revealed significant anticancer properties. For instance, derivatives similar to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine showed IC50 values ranging from 200 to 500 nM against heparanase . This highlights the potential of this compound as a lead for developing new anticancer drugs.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(1,3-dioxoisoindol-5-yl)-2-methoxybenzamide | Isoindole core with methoxy group | Moderate anticancer activity |
N-(1,3-dioxoisoindol-5-yl)-2-acetamide | Isoindole core with acetamide | Lower anti-inflammatory activity |
N-(1,3-dioxoisoindol-5-yl)-2-nitrobenzamide | Isoindole core with nitro group | Enhanced cytotoxicity |
This table illustrates how variations in structural features can influence biological activity.
Synthesis and Applications
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,3-dihydro-1,4-benzodioxine involves multi-step organic reactions. Common methods include:
-
Reagents Used :
- Potassium permanganate for oxidation.
- Sodium borohydride for reduction.
-
Purification Techniques :
- High-performance liquid chromatography (HPLC) is often employed to ensure purity.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(9-1-4-13-14(7-9)24-6-5-23-13)18-10-2-3-11-12(8-10)17(22)19-16(11)21/h1-4,7-8H,5-6H2,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPGSGTUSTWQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.